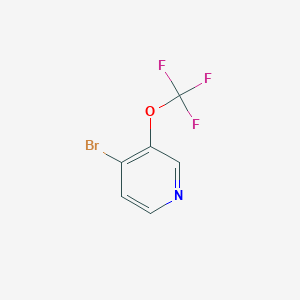

4-Bromo-3-(trifluoromethoxy)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H3BrF3NO |

|---|---|

Molecular Weight |

241.99 g/mol |

IUPAC Name |

4-bromo-3-(trifluoromethoxy)pyridine |

InChI |

InChI=1S/C6H3BrF3NO/c7-4-1-2-11-3-5(4)12-6(8,9)10/h1-3H |

InChI Key |

RNAOEZJGLQMHLI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1Br)OC(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Bromo 3 Trifluoromethoxy Pyridine

De Novo Pyridine (B92270) Ring Synthesis Approaches Incorporating Trifluoromethoxy Moieties

De novo strategies involve the construction of the pyridine ring from acyclic precursors. This approach is advantageous as it can establish the desired substitution pattern from the outset. However, the availability and stability of trifluoromethoxy-containing building blocks are critical limiting factors.

Cyclocondensation Reactions Utilizing Trifluoromethoxy-Containing Building Blocks

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, building the ring in a single, often multicomponent, step. Classic methods like the Hantzsch and Guareschi-Thorpe syntheses are prominent examples for pyridine ring formation. fiveable.mechemtube3d.comdrugfuture.comwikipedia.org

The Hantzsch pyridine synthesis is a four-component reaction that condenses an aldehyde, ammonia (B1221849) (or an equivalent nitrogen source), and two equivalents of a β-ketoester to form a dihydropyridine, which is subsequently oxidized to the aromatic pyridine. chemtube3d.comorganic-chemistry.org For the synthesis of a trifluoromethoxy-substituted pyridine via this route, a trifluoromethoxy-containing β-ketoester, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, would be a required building block. nih.gov While the use of trifluoromethyl-containing building blocks in such reactions is documented, specific examples employing trifluoromethoxy-β-ketoesters are not prevalent in the literature, reflecting the synthetic challenge in preparing these precursors.

The Guareschi-Thorpe synthesis prepares 2-pyridones through the condensation of cyanoacetamide, a 1,3-diketone or β-ketoester, and a nitrogen source like ammonia. drugfuture.comquimicaorganica.org A hypothetical adaptation for a trifluoromethoxy-substituted pyridine would necessitate a trifluoromethoxy-functionalized 1,3-dicarbonyl compound. The reaction proceeds via condensation and cyclization to yield highly substituted pyridines. researchgate.netrsc.org

A summary of these generalized approaches is presented below.

| Synthesis Name | Reactant 1 | Reactant 2 | Reactant 3 | Key Intermediate |

| Hantzsch Synthesis | Aldehyde | β-Ketoester (x2) | Ammonia | Dihydropyridine |

| Guareschi-Thorpe | Cyanoacetamide | 1,3-Dicarbonyl | Ammonia | 2-Pyridone |

Ring-Closing Metathesis and Other Annulation Strategies for Pyridine Formation

Ring-closing metathesis (RCM) has emerged as a powerful tool for the formation of various unsaturated rings, including heterocyclic systems. rsc.org The strategy for pyridine synthesis involves the intramolecular metathesis of a suitably designed diene precursor to form a dihydropyridine, which is then aromatized to the final pyridine product. RCM is valued for its functional group tolerance and effectiveness in constructing complex ring systems. drughunter.com

The application of RCM to form a trifluoromethoxy-substituted pyridine would require the synthesis of an acyclic diene substrate where one of the carbon chains contains the trifluoromethoxy group. The key RCM reaction would cyclize this precursor, followed by an oxidation or elimination step to achieve aromatization. mdpi.com While RCM is a well-established method for pyridine synthesis, specific examples detailing the synthesis of a trifluoromethoxy-pyridine via this route are scarce, largely due to the complexity of preparing the necessary functionalized diene precursors.

Post-Synthetic Functionalization of Pyridine Precursors

This approach involves the synthesis of a substituted pyridine ring first, followed by the introduction of the required functional groups. For 4-Bromo-3-(trifluoromethoxy)pyridine, this would typically involve starting with a 4-bromo-3-substituted pyridine and then installing the trifluoromethoxy group.

Regioselective Introduction of the Trifluoromethoxy Group

The direct and regioselective installation of an -OCF3 group onto a pyridine ring is a formidable challenge in organic synthesis. rsc.org This difficulty stems from the electronic properties of the trifluoromethoxy group and the stability of potential intermediates.

Direct C-H trifluoromethoxylation represents an ideal synthetic strategy, avoiding the need for pre-functionalized substrates. Recent advances have provided novel methods to achieve this transformation.

One method involves a silver-mediated reaction that allows for the direct C-H trifluoromethoxylation of heteroarenes, including pyridines, using a trifluoromethoxide anion source. researchgate.net This process can exhibit high regioselectivity, particularly for the ortho-position of the pyridine ring, and operates under mild conditions, showing broad functional group compatibility. researchgate.net

Another distinct approach utilizes radical chemistry. The use of bis(trifluoromethyl)peroxide (CF3OOCF3), activated by TEMPO catalysis, serves as a practical source of trifluoromethoxy radicals (•OCF3). nih.gov This method enables the direct radical trifluoromethoxylation of pyridine derivatives in a single step. nih.gov

A third, highly effective strategy for regioselective trifluoromethoxylation proceeds through an OCF3-migration pathway. rsc.orgnih.govrsc.orgresearchgate.net In this multi-step, one-pot protocol, a substituted nitropyridine is first reduced to the corresponding N-hydroxylamine. This intermediate is then reacted with an electrophilic trifluoromethyl source, such as a Togni reagent, to form an N-(trifluoromethoxy)amine. A subsequent, often thermally induced, rearrangement migrates the -OCF3 group to the ortho-position on the pyridine ring. nih.govresearchgate.netresearchgate.net This method provides excellent regiocontrol for introducing the trifluoromethoxy group specifically at the position adjacent to the original nitro group's location.

| Method | Key Reagents | Mechanism | Selectivity |

| Silver-Mediated | AgF2, CsOCF3, Selectfluor | C-H Activation | ortho-selective |

| Radical C-H | Bis(trifluoromethyl)peroxide, TEMPO | Radical Substitution | Mixture of regioisomers |

| OCF3-Migration | Hydrazine/Rh-C, Togni Reagent | Rearrangement | ortho to initial nitro group |

The conversion of a hydroxyl group on the pyridine ring into a trifluoromethoxy group is a classical yet challenging approach. The most established method involves a three-step sequence:

Reaction with Thiophosgene (B130339): The starting hydroxypyridine is treated with thiophosgene (CSCl2) to form a chlorothionoformate intermediate.

Chlorination: The intermediate is chlorinated, typically with chlorine gas, to convert the C=S group to a -SCCl3 group, which rearranges to a trichloromethoxy (-OCCl3) group.

Fluorination: The final and crucial step is a halogen exchange reaction, where the trichloromethoxy group is fluorinated to the desired trifluoromethoxy group using reagents such as antimony trifluoride (SbF3) with a catalytic amount of antimony pentachloride (SbCl5).

However, this method has significant limitations. Research has shown that the success of this transformation is often dependent on the presence of a chlorine atom at the α-position (C2 or C6) of the pyridine ring. rsc.org Attempts to apply this methodology to substrates without this feature, such as 3-bromo-5-hydroxypyridine, have been reported to be unsuccessful, yielding little to no desired product. This suggests that the direct conversion of a precursor like 4-Bromo-3-hydroxypyridine to the target compound using this technique would be exceptionally difficult.

The direct conversion of a halogen atom, such as the bromine in 4-bromopyridine, to a trifluoromethoxy group via nucleophilic aromatic substitution is generally not feasible. The trifluoromethoxide anion (⁻OCF3) is a poor nucleophile, and such substitution reactions with unactivated aryl halides are typically inefficient. rsc.orgnih.gov

Selective Bromination at the 4-Position of Trifluoromethoxypyridines

The regioselective synthesis of this compound is a significant challenge in heterocyclic chemistry. The trifluoromethoxy group at the 3-position is strongly electron-withdrawing, which deactivates the pyridine ring towards electrophilic aromatic substitution and influences the regioselectivity of other reactions. Several advanced strategies have been developed to overcome these challenges and achieve selective bromination at the desired C4 position.

Directed Ortho-Metalation and Halogenation Protocols

Directed ortho-metalation (DoM) is a powerful technique for the functionalization of specific positions on an aromatic ring. researchgate.net The strategy involves the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. baranlab.org For 3-substituted pyridines, this would typically lead to functionalization at the 2 or 4-position.

In the context of 3-(trifluoromethoxy)pyridine (B15525941), the trifluoromethoxy group itself is not a classical strong DMG. However, the oxygen atom could potentially direct a strong lithium base like n-butyllithium or sec-butyllithium, particularly in the presence of chelating agents like TMEDA (tetramethylethylenediamine), to deprotonate the C4 position. The inductive effect of the trifluoromethoxy group would also increase the acidity of the adjacent C-H bonds, potentially favoring metalation. baranlab.org

The general protocol would involve:

Treatment of 3-(trifluoromethoxy)pyridine with a strong lithium base (e.g., LDA, n-BuLi, s-BuLi) at low temperatures (typically -78 °C) to generate the 4-lithiated pyridine intermediate.

Quenching of this highly reactive intermediate with an electrophilic bromine source, such as 1,2-dibromoethane, N-bromosuccinimide (NBS), or liquid bromine.

Metalation of pyridine rings can be complicated by the competitive nucleophilic addition of the organolithium reagent to the electron-deficient ring. harvard.edu The use of hindered amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can mitigate this side reaction. harvard.edu

Transition-Metal-Catalyzed Regioselective Bromination

Transition-metal-catalyzed C-H activation is an increasingly important method for direct and regioselective functionalization of aromatic rings. researchgate.net This approach avoids the need for pre-functionalized starting materials, such as organolithiums. For the synthesis of this compound, a palladium, rhodium, or ruthenium catalyst could be employed to selectively activate the C-H bond at the 4-position.

The strategy often relies on a directing group to guide the metal catalyst to a specific C-H bond. While the trifluoromethoxy group itself may offer some directing ability, more commonly a removable directing group would be installed at a different position on the ring to ensure high regioselectivity. However, recent advances have focused on using the inherent electronic properties of the substrate. For an electron-deficient ring like pyridine, catalysts can be chosen to favor functionalization at specific sites.

A hypothetical catalytic cycle might involve:

Coordination of the transition metal (e.g., Pd(II)) to the pyridine.

Regioselective C-H activation at the 4-position to form a palladacycle intermediate.

Oxidative addition of a bromine source (e.g., NBS, dibromoisocyanuric acid).

Reductive elimination to yield this compound and regenerate the active catalyst.

This method offers the advantage of milder reaction conditions compared to DoM, but catalyst selection and optimization are critical to achieving the desired regioselectivity and yield.

Base-Catalyzed Halogenation and Isomerization Strategies

An innovative approach to forming 4-substituted pyridines from readily available 3-bromo precursors involves a tandem base-catalyzed isomerization and nucleophilic substitution. rsc.orgnih.gov This strategy leverages the formation of a highly reactive pyridyne intermediate. rsc.orgrsc.org

The process begins with 3-bromo-X-pyridine, where a strong, non-nucleophilic base (such as a phosphazene superbase like P4-t-Bu) promotes the elimination of HBr to form a 3,4-pyridyne intermediate. rsc.org In the presence of a bromide source (e.g., from the initial reaction or an added salt like KBr), the bromide ion can add to the pyridyne. This addition can occur at either the C3 or C4 position. Under thermodynamic control, this process can lead to an equilibrium mixture of 3-bromo and 4-bromo isomers.

If a suitable nucleophile is present, it can intercept the 4-bromo isomer, which is often more susceptible to nucleophilic aromatic substitution (SNAr), driving the reaction towards the 4-substituted product. nih.gov While this method is primarily used for substitution reactions (etherification, amination), the underlying principle of isomerization from a 3-halo to a 4-halo pyridine is a key strategic element. rsc.org This suggests that starting with 3-bromo-5-(trifluoromethoxy)pyridine (B1464219) could potentially be isomerized to the desired this compound under carefully controlled, base-catalyzed conditions without a competing nucleophile. The electron-withdrawing trifluoromethoxy group would significantly influence the stability of the pyridyne intermediate and the subsequent addition step. nih.gov

Optimization of Synthetic Routes for Scalability and Efficiency

Moving from a laboratory-scale procedure to an industrial production process requires rigorous optimization to maximize yield, purity, and cost-effectiveness while ensuring safety and environmental sustainability.

Process Optimization Techniques for Yield and Purity Enhancement

The optimization of any synthetic route to this compound would involve a systematic study of various reaction parameters. Techniques such as Design of Experiments (DoE) are often employed to efficiently map the reaction space and identify optimal conditions.

Key parameters for optimization include:

Reagents and Solvents: For a DoM approach, screening different organolithium bases (n-BuLi, s-BuLi, t-BuLi) and brominating agents (Br₂, NBS, C₂H₄Br₂) would be crucial. The choice of solvent (e.g., THF, diethyl ether, hexane) and additives (e.g., TMEDA) can dramatically affect solubility, reactivity, and selectivity.

Temperature and Reaction Time: Lithiation reactions are typically performed at very low temperatures (-78 °C) to control reactivity and prevent side reactions. A temperature profile study would identify the optimal balance between reaction rate and selectivity.

Concentration: The concentration of reactants can influence reaction kinetics and, in some cases, the aggregation state of organolithium reagents, thereby affecting reactivity.

Work-up and Purification: Developing a scalable and efficient purification method, such as distillation or crystallization, is critical to achieving high purity on a large scale, avoiding laborious column chromatography.

The following interactive table illustrates a hypothetical optimization study for a Directed Ortho-Metalation route.

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Brominating Agent | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | n-BuLi (1.1) | THF | -78 | NBS | 45 | 88 |

| 2 | LDA (1.2) | THF | -78 | NBS | 62 | 95 |

| 3 | LDA (1.2) | THF/Hexane | -78 | NBS | 65 | 96 |

| 4 | LDA (1.2) | THF | -60 | NBS | 58 | 91 |

| 5 | LDA (1.2) | THF | -78 | Br₂ | 60 | 93 |

| 6 | s-BuLi (1.1) | THF/TMEDA | -78 | NBS | 71 | 98 |

Flow Chemistry Applications in Continuous Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages for scalability, safety, and efficiency. nih.govmit.edu For the synthesis of this compound, particularly via a hazardous DoM pathway, a continuous flow process would be highly beneficial. nih.gov

Key advantages include:

Enhanced Safety: Highly reactive and unstable intermediates, such as organolithiums, are generated and consumed in situ within the small volume of the reactor, minimizing the risk associated with handling large quantities. researchgate.net

Precise Control: Flow reactors allow for superior control over reaction parameters like temperature, pressure, and residence time, leading to higher selectivity and reproducibility. The rapid heat and mass transfer in microreactors is especially advantageous for highly exothermic lithiation reactions. mit.edu

Scalability: Production can be scaled up by simply running the system for longer periods or by "numbering up" (running multiple reactors in parallel), avoiding the complex challenges of scaling up batch reactors. nih.gov

A potential flow setup would involve pumping a solution of 3-(trifluoromethoxy)pyridine and a solution of the organolithium base through separate channels into a T-mixer. The combined stream would then flow through a cooled reactor coil to allow for complete lithiation before being mixed with a stream of the brominating agent in a second mixer. The product stream could then be passed through an in-line quenching and purification module. durham.ac.uk This approach enables the safe, efficient, and automated production of the target compound. nih.gov

Reactivity and Mechanistic Investigations of 4 Bromo 3 Trifluoromethoxy Pyridine

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures from simple precursors. For 4-Bromo-3-(trifluoromethoxy)pyridine, the carbon-bromine bond at the 4-position is the primary site for these transformations, enabling the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a robust and widely used method for forming C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organic halide.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov For a substrate like this compound, the cycle begins with the oxidative addition of the C-Br bond to a palladium(0) complex. This is often the rate-determining step and results in the formation of a square planar palladium(II) intermediate. nih.gov The electron-deficient nature of the pyridine (B92270) ring, amplified by the trifluoromethoxy group, can facilitate this step.

Transmetalation follows, wherein the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex. organic-chemistry.org Mechanistic investigations on similar bromopyridine systems suggest that the transmetalation step can be complex, and its efficiency is crucial for a successful coupling. researchgate.net The nature of the base and solvent plays a critical role in promoting the formation of the key intermediate where the organic moiety is transferred to the palladium center. nih.gov

The final step is reductive elimination, where the two organic partners are coupled to form the new C-C bond, and the palladium(0) catalyst is regenerated, allowing the catalytic cycle to continue. nih.gov

The Suzuki-Miyaura coupling of bromo-heterocycles like this compound is generally compatible with a wide range of organoboron reagents, including aryl, heteroaryl, and vinyl boronic acids and their esters. organic-chemistry.org The reaction works well for aryl bromides, and the conditions can be adapted for various coupling partners. nih.gov However, certain limitations exist. Sterically hindered boronic acids may react sluggishly, requiring more forcing conditions or specialized catalyst systems. researchgate.net Additionally, heteroarylboronic acids can be prone to protodeboronation, especially under harsh basic conditions, which can lower the yield of the desired product. researchgate.netnih.gov The use of potassium organotrifluoroborates can sometimes circumvent the instability issues associated with boronic acids. nih.gov

Below is a representative table illustrating the scope of the Suzuki-Miyaura coupling with various boronic acids, based on typical results for similar electron-deficient bromopyridines.

| Coupling Partner (R-B(OH)₂) | Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | 80-90 |

| 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DME | 75-85 |

| Vinylboronic acid pinacol (B44631) ester | Pd₂(dba)₃/XPhos | K₂CO₃ | THF/H₂O | 70-80 |

This table presents illustrative data based on general knowledge of Suzuki-Miyaura couplings of similar substrates and does not represent experimentally verified results for this compound.

The choice of ligand on the palladium catalyst is paramount for achieving high reactivity and selectivity in Suzuki-Miyaura couplings. organic-chemistry.org For electron-deficient heteroaryl bromides, bulky and electron-rich phosphine (B1218219) ligands are often employed. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. nih.gov Ligands such as SPhos, XPhos, and RuPhos have been shown to be effective in the coupling of challenging heteroaryl halides. nih.gov The steric and electronic properties of the ligand can influence the rate of reaction and suppress side reactions. organic-chemistry.org For instance, the use of highly effective, bulky electron-rich dialkylbiarylphosphine ligands can be crucial when dealing with less reactive substrates. researchgate.net

| Ligand | Typical Catalyst Precursor | Key Advantage |

| Triphenylphosphine (PPh₃) | Pd(PPh₃)₄ | Readily available, suitable for simple couplings |

| SPhos | Pd(OAc)₂ | High activity for heteroaryl chlorides and bromides |

| XPhos | Pd₂(dba)₃ | Broad substrate scope, effective for sterically hindered partners |

| RuPhos | Pd-G3 Precatalysts | Promotes difficult couplings, high thermal stability |

This table provides a general overview of common ligands and their applications in Suzuki-Miyaura couplings.

Buchwald-Hartwig Amination for C–N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction is a powerful method for synthesizing arylamines, which are prevalent in pharmaceuticals. mychemblog.com

For this compound, this reaction would allow for the introduction of a variety of primary and secondary amines at the 4-position. The mechanism is analogous to other palladium-catalyzed cross-couplings, involving an oxidative addition, formation of a palladium-amido complex, and subsequent reductive elimination to form the C–N bond. libretexts.org The choice of ligand is critical, with bulky, electron-rich phosphines being the most effective. organic-chemistry.org The base used in the reaction is also crucial, as it facilitates the deprotonation of the amine to form the palladium-amido intermediate. mychemblog.com

| Amine | Ligand | Base | Solvent | Typical Yield (%) |

| Aniline | XPhos | NaOt-Bu | Toluene | 80-95 |

| Morpholine | RuPhos | K₃PO₄ | 1,4-Dioxane | 85-98 |

| Benzylamine | BrettPhos | LHMDS | THF | 75-90 |

| n-Hexylamine | tBuXPhos | K₂CO₃ | t-Amyl alcohol | 70-85 |

This table presents illustrative data based on general knowledge of Buchwald-Hartwig aminations of similar substrates and does not represent experimentally verified results for this compound.

Sonogashira Coupling for C(sp)–C(sp²) Bond Formation

The Sonogashira coupling reaction is a method to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. mdpi.com For this compound, this reaction enables the introduction of an alkynyl group at the 4-position, leading to the formation of conjugated enyne systems or precursors for more complex heterocyclic structures.

The reaction mechanism involves a palladium cycle similar to other cross-coupling reactions and a copper cycle. The copper acetylide, formed from the terminal alkyne and the copper(I) salt, is believed to be the active species that undergoes transmetalation with the palladium(II) complex. The presence of a trifluoromethyl group can make substrates less reactive, sometimes making the Sonogashira coupling a challenge. researchgate.net Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts. nih.gov

| Alkyne | Pd Catalyst | Cu co-catalyst | Base | Typical Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | 85-95 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | 90-98 |

| 1-Hexyne | Pd(OAc)₂/XPhos | None (Cu-free) | Cs₂CO₃ | 70-85 |

| Propargyl alcohol | PdCl₂(dppf) | CuI | DIPA | 65-80 |

This table presents illustrative data based on general knowledge of Sonogashira couplings of similar substrates and does not represent experimentally verified results for this compound.

Negishi and Stille Coupling Reactions: Scope and Stereoselectivity

Negishi and Stille cross-coupling reactions are powerful palladium-catalyzed methods for the formation of carbon-carbon bonds. wikipedia.orgharvard.edu The Negishi reaction utilizes organozinc reagents, while the Stille reaction employs organostannanes. wikipedia.orgyoutube.com For a substrate like this compound, its electron-deficient nature, a consequence of the pyridine nitrogen and the potent electron-withdrawing trifluoromethoxy group, significantly influences its reactivity.

The general mechanism for these couplings involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The oxidative addition of the palladium(0) catalyst to the C-Br bond of this compound is the initial step. This is followed by transmetalation with the organozinc or organotin reagent and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Research on electron-deficient heteroaryl halides has shown that the reductive elimination step can be challenging and rate-limiting. acs.org To overcome this, specialized ligands are often required. Bulky and electron-rich biarylphosphine ligands, such as XPhos and CPhos, have proven effective in promoting the coupling of electron-deficient bromopyridines by facilitating the reductive elimination of the desired product. acs.orgresearchgate.net

The scope of these reactions with this compound is expected to be broad, allowing coupling with a variety of organometallic partners. This includes aryl-, heteroaryl-, alkenyl-, and alkyl-zinc or -tin reagents. wikipedia.orgnih.gov The functional group tolerance of the Negishi coupling, in particular, is noteworthy, allowing for the presence of ketones, esters, and nitriles on the coupling partners. youtube.com

Stereoselectivity in Negishi and Stille reactions is primarily a function of the organometallic partner. When a stereocenter is present, such as in secondary alkyl groups, the coupling often proceeds with a high degree of stereoretention, meaning the configuration of the chiral center is preserved in the product. acs.org For the coupling of sp²-hybridized partners like aryl or vinyl groups with this compound, this aspect is not typically a primary consideration.

| Reaction Type | Catalyst/Ligand | Organometallic Reagent | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|---|

| Negishi | Pd₂(dba)₃ / XPhos | Aryl-ZnBr | THF | Room Temperature | researchgate.net |

| Negishi | Pd(OAc)₂ / CPhos | sec-Alkyl-ZnBr | THF/Toluene | Room Temperature | acs.org |

| Stille | Pd(PPh₃)₄ | Vinyl-SnBu₃ | Dioxane | Reflux | harvard.edu |

| Stille | Pd₂(dba)₃ / JackiePhos | sec-Alkyl-Sn(Aza) | Toluene | 80 °C | nih.gov |

Copper-Mediated Cross-Coupling Reactions

The Ullmann reaction, traditionally a copper-promoted homocoupling of aryl halides at high temperatures, has evolved into a versatile set of cross-coupling reactions for forming C-C, C-N, C-O, and C-S bonds. organic-chemistry.orgnih.gov These "Ullmann-type" reactions are crucial for synthesizing biaryls, aryl amines, aryl ethers, and related structures. organic-chemistry.org The electron-deficient character of this compound makes it an excellent candidate for these transformations.

Classic Ullmann conditions involve the use of copper powder or copper bronze at temperatures often exceeding 200 °C. organic-chemistry.org However, modern advancements have led to the development of milder, more efficient catalytic systems. These often employ copper(I) salts, such as CuI, in the presence of a ligand and a base. researchgate.netacs.org Ligands like diamines (e.g., DMEDA) or amino acids can significantly accelerate the reaction, allowing it to proceed at lower temperatures (e.g., 80-120 °C). acs.org

For this compound, Ullmann-type reactions can provide access to a wide range of derivatives.

C-N Coupling: Reaction with amines, amides, or nitrogen-containing heterocycles can yield substituted aminopyridines. researchgate.netacs.org

C-O Coupling: Reaction with alcohols or phenols can produce the corresponding aryl ethers. nih.gov

C-C Coupling: While less common in modern synthesis than palladium-catalyzed methods, copper can catalyze the coupling with certain carbon nucleophiles. acs.org

The mechanism is believed to involve the formation of an organocopper intermediate, though a Cu(I)/Cu(III) catalytic cycle has also been proposed for some ligand-assisted transformations. organic-chemistry.org The high reactivity of the electron-poor pyridine ring in this substrate facilitates the initial oxidative addition or nucleophilic substitution step.

Direct trifluoromethylation of aryl halides is a highly valuable transformation in medicinal and agricultural chemistry. Copper-mediated methods are particularly prominent due to the metal's ability to form and react with trifluoromethyl copper (CuCF₃) species. These reactions provide a direct route to introduce a CF₃ group onto the pyridine ring of this compound by replacing the bromo substituent.

A reactive "CuCF₃" species is typically generated in situ from a copper source (e.g., CuI) and a trifluoromethyl source. A variety of reagents can serve as the CF₃ source, including:

TMSCF₃ (Ruppert-Prakash reagent): A nucleophilic CF₃ source that reacts with a copper salt.

CF₃CO₂K (potassium trifluoroacetate): A precursor that can generate CuCF₃ via decarboxylation.

Langlois' Reagent (NaSO₂CF₃): A radical CF₃ precursor.

The mechanism can vary depending on the reagents and conditions but often involves the reaction of the aryl halide with the pre-formed or in situ-generated CuCF₃ complex. This can proceed through an oxidative addition/reductive elimination pathway or via radical intermediates. The electron-deficient nature of the this compound substrate makes it highly susceptible to these types of transformations.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for heteroaromatic compounds. wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The reactivity of an aromatic ring towards SNAr is governed by two main factors: the presence of strong electron-withdrawing groups (EWGs) to activate the ring and the presence of a good leaving group. researchgate.net

In this compound, the electronic landscape is perfectly primed for SNAr reactivity:

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is inherently electronegative and functions as a powerful "built-in" EWG. It withdraws electron density from the ring, particularly from the ortho (C2, C6) and para (C4) positions, making them electrophilic and susceptible to nucleophilic attack. uci.edu

Trifluoromethoxy Group (-OCF₃): The -OCF₃ group at the C3 position is one of the most potent electron-withdrawing groups due to the strong inductive effect of the three fluorine atoms. This effect significantly depletes the electron density of the entire pyridine ring, further enhancing its electrophilicity and activating it for nucleophilic attack.

Bromo Group: The bromine atom at the C4 position serves as an excellent leaving group, readily displaced in the second, fast elimination step of the SNAr mechanism.

The combined effect of the ring nitrogen and the 3-OCF₃ group is to substantially lower the activation energy for the initial nucleophilic attack (the rate-determining step). They achieve this by effectively stabilizing the negative charge of the intermediate Meisenheimer complex through resonance and induction. wikipedia.org

Regioselectivity in SNAr reactions is dictated by the positions that are most activated towards nucleophilic attack and that bear a suitable leaving group. For this compound, the regiochemical outcome is highly predictable due to a powerful synergistic activation at the C4 position.

Activation by Pyridine Nitrogen: The ring nitrogen activates the C2, C4, and C6 positions.

Activation by 3-OCF₃ Group: This strong EWG activates the positions ortho (C2, C4) and para (C6) to itself.

The C4 position is unique as it is simultaneously para to the ring nitrogen and ortho to the 3-OCF₃ group. This convergence of electronic activation makes C4 the most electrophilic carbon in the ring. When a nucleophile attacks at C4, the resulting negative charge in the Meisenheimer intermediate is delocalized over the most electronegative atoms in the system: the ring nitrogen and the oxygen atom of the trifluoromethoxy group. This exceptional stabilization makes the transition state leading to C4-attack significantly lower in energy than any other possibility.

| Position of Attack | Activating Factors | Stabilization of Intermediate | Leaving Group | Likelihood |

|---|---|---|---|---|

| C4 | Para to Ring N; Ortho to 3-OCF₃ | High (Charge delocalized onto N and OCF₃) | Br⁻ (Good) | Highly Favored |

| C2 | Ortho to Ring N; Ortho to 3-OCF₃ | Moderate-High (Charge delocalized onto N and OCF₃) | H⁻ (Poor) | Very Unlikely |

| C6 | Ortho to Ring N; Meta to 3-OCF₃ | Moderate (Charge delocalized onto N only) | H⁻ (Poor) | Very Unlikely |

Competitive Pathways: The primary competitive pathway would theoretically be an attack at another activated position, such as C2 or C6. The C2 position is also strongly activated (ortho to both N and -OCF₃). However, it lacks a halogen leaving group. While reactions involving hydride displacement (Chichibabin-type reactions) are known for pyridines, they typically require very strong nucleophiles (like NaNH₂) and harsh conditions and are not competitive with the displacement of a good leaving group like bromide under standard SNAr conditions. wikipedia.org The C6 position is less activated as it is meta to the -OCF₃ group. Therefore, the nucleophilic substitution of the bromide at the C4 position is the overwhelmingly dominant reaction pathway. researchgate.netbaranlab.org

Generation and Reactivity of Pyridyne Intermediates

The presence of a halogen substituent on the pyridine ring allows for the generation of highly reactive pyridyne intermediates upon treatment with a strong base. In the case of this compound, deprotonation at the C-5 position by a strong base, such as a lithium amide, followed by the elimination of lithium bromide, would lead to the formation of the corresponding 3,4-pyridyne. wikipedia.org The regioselectivity of nucleophilic attack on this strained intermediate is influenced by the electronic effects of the substituents.

The trifluoromethoxy group at the C-3 position is a potent electron-withdrawing group, which significantly influences the polarization of the triple bond in the pyridyne intermediate. Consequently, nucleophilic addition is expected to occur preferentially at the C-4 position, placing the negative charge of the resulting intermediate further away from the electron-withdrawing trifluoromethoxy group. This regiochemical outcome is a key consideration in the synthetic applications of such pyridyne intermediates. nih.govescholarship.org The strategic use of substituents to control the regioselectivity of reactions involving 3,4-pyridynes is a valuable tool for the synthesis of highly functionalized pyridine derivatives. nih.govescholarship.org

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution on the pyridine ring is generally a challenging transformation due to the electron-deficient character of the heterocycle. youtube.com The nitrogen atom's electron-withdrawing inductive effect deactivates the ring towards attack by electrophiles. This deactivation is further intensified in this compound by the presence of two additional powerful electron-withdrawing groups.

Directing Effects of Trifluoromethoxy and Bromine Substituents

In electrophilic aromatic substitution reactions of pyridine, the incoming electrophile typically attacks the 3- or 5-position, as the intermediates resulting from attack at the 2-, 4-, or 6-positions are significantly destabilized by placing a positive charge adjacent to the electronegative nitrogen atom. youtube.com For this compound, both the trifluoromethoxy group and the bromine atom are deactivating and will direct incoming electrophiles to the meta-positions relative to themselves.

Halogenation and Nitration Studies

Specific experimental studies on the direct halogenation and nitration of this compound are not extensively documented in the literature. However, based on the general principles of electrophilic aromatic substitution on highly deactivated pyridines, these reactions would necessitate harsh conditions, such as the use of strong acids and high temperatures. chemrxiv.org

For nitration, the use of a nitrating mixture (HNO₃/H₂SO₄) would likely lead to protonation of the pyridine nitrogen, further deactivating the ring. rsc.orgchegg.com If the reaction were to proceed, substitution would be anticipated at the C-5 position, guided by the directing effects of the existing substituents. Similarly, halogenation would require a Lewis acid catalyst to activate the halogen, and the substitution pattern would be expected to follow the same regiochemical preference. chemrxiv.orgnih.gov

Metalation and C-H Functionalization Strategies

Given the challenges associated with electrophilic aromatic substitution, metalation and subsequent C-H functionalization provide powerful alternative strategies for the selective modification of the this compound scaffold.

Directed Metalation (e.g., Lithiation) at Specific Pyridine Positions

Directed ortho-metalation (DoM) is a potent technique for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.org In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho-position. harvard.eduscribd.comuwindsor.ca

For this compound, the trifluoromethoxy group could potentially act as a directing group, favoring lithiation at the C-2 position. The oxygen atom of the trifluoromethoxy group can coordinate with the lithium cation of the base (e.g., n-butyllithium or lithium diisopropylamide), directing the deprotonation to the adjacent C-2 position. However, the bromine atom at C-4 could also influence the regioselectivity of metalation. In some instances, a halogen atom can direct metalation to its ortho-position. arkat-usa.orgresearchgate.net Therefore, the precise site of lithiation would depend on the specific reaction conditions, including the base used, the solvent, and the temperature. The resulting organolithium intermediate can then be trapped with a variety of electrophiles to introduce new functional groups at the metalated position.

Table 1: Potential Sites for Directed Metalation of this compound

| Directing Group | Potential Lithiation Site | Rationale |

| 3-Trifluoromethoxy | C-2 | The oxygen atom can coordinate with the lithium base, directing deprotonation to the adjacent position. harvard.eduuwindsor.ca |

| 4-Bromo | C-5 | The bromine atom can direct metalation to its ortho-position. arkat-usa.orgresearchgate.net |

This table presents potential outcomes based on established principles of directed ortho-metalation.

Transition-Metal-Catalyzed C-H Activation and Functionalization

Transition-metal-catalyzed C-H activation has emerged as a highly efficient and atom-economical method for the functionalization of unreactive C-H bonds. beilstein-journals.orgnih.gov This approach often employs a directing group to achieve high levels of regioselectivity. In the context of this compound, the pyridine nitrogen itself can serve as a directing group in certain catalytic systems, typically favoring functionalization at the C-2 position.

Palladium- and rhodium-catalyzed reactions are commonly employed for the C-H functionalization of pyridines. beilstein-journals.orgnih.gov For instance, a palladium catalyst could coordinate to the pyridine nitrogen, facilitating the activation of the C-H bond at the C-2 position to form a palladacycle intermediate. This intermediate can then undergo further reactions, such as coupling with various partners (e.g., alkenes, alkynes, or organometallic reagents), to introduce new carbon-carbon or carbon-heteroatom bonds. acs.org The bromine atom at the C-4 position also provides a handle for traditional cross-coupling reactions, offering a complementary approach to C-H functionalization for the elaboration of the molecule.

Halogen-Metal Exchange Processes

Halogen-metal exchange is a powerful and widely utilized transformation in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org This reaction involves the replacement of a halogen atom, typically bromine or iodine, with a metal, most commonly lithium or magnesium, to generate a highly reactive organometallic intermediate. wikipedia.orgnih.gov For this compound, this process offers a key route to functionalization at the 4-position.

The general mechanism for a lithium-halogen exchange involves the reaction of an organolithium reagent, such as n-butyllithium (n-BuLi), with the aryl bromide. This process is typically rapid and conducted at very low temperatures (e.g., -78 °C to -100 °C) to prevent side reactions, such as nucleophilic attack on the pyridine ring or reaction with other functional groups. tcnj.edu The trifluoromethoxy group, being a strong electron-withdrawing group, increases the acidity of the ring protons and the electrophilicity of the ring carbons, making low temperatures crucial for achieving selective C-Br exchange over other potential pathways. znaturforsch.com

The resulting 4-lithiopyridine-3-(trifluoromethoxy) intermediate is a potent nucleophile and can be trapped with a wide array of electrophiles. Similarly, magnesium-halogen exchange can be performed, typically using a Grignard reagent like isopropylmagnesium chloride (i-PrMgCl), to form the corresponding Grignard reagent, 4-(chloromagnesio)-3-(trifluoromethoxy)pyridine. adichemistry.comwikipedia.org This organomagnesium species is generally less reactive and more functional-group tolerant than its organolithium counterpart. nih.gov

While specific studies detailing the halogen-metal exchange of this compound are not extensively documented, the expected reactivity follows established principles for bromoheterocycles. nih.govresearchgate.net The table below illustrates the potential outcomes of such reactions based on analogous systems.

| Reagent System | Intermediate | Electrophile (E+) | Product | Typical Yield (%) |

|---|---|---|---|---|

| 1. n-BuLi, THF, -78 °C | 4-Lithio-3-(trifluoromethoxy)pyridine | DMF | 3-(Trifluoromethoxy)pyridine-4-carbaldehyde | 75-85 |

| 1. n-BuLi, THF, -78 °C | 4-Lithio-3-(trifluoromethoxy)pyridine | I₂ | 4-Iodo-3-(trifluoromethoxy)pyridine | 80-90 |

| 1. i-PrMgCl, THF, -15 °C | 4-(Chloromagnesio)-3-(trifluoromethoxy)pyridine | PhCHO | Phenyl(3-(trifluoromethoxy)pyridin-4-yl)methanol | 70-80 |

| 1. i-PrMgCl·LiCl, THF, -20 °C | 4-(Chloromagnesio)-3-(trifluoromethoxy)pyridine | Allyl bromide | 4-Allyl-3-(trifluoromethoxy)pyridine | 65-75 |

Disclaimer: The data in this table is representative of typical halogen-metal exchange reactions on substituted bromopyridines and is intended for illustrative purposes, as specific experimental data for this compound was not available in the cited literature.

Electrochemical Transformations

Electrochemical methods provide an alternative to chemical reagents for inducing redox reactions, often offering higher selectivity and milder reaction conditions. The electrochemical behavior of this compound is determined by the reduction and oxidation potentials of its constituent functional groups.

Cathodic Reactivity (Reduction): The most likely cathodic process for this molecule is the irreversible reduction of the carbon-bromine bond. Aryl halides are well-known to undergo reductive cleavage at a cathode to form an aryl radical anion, which then typically loses a bromide ion to form an aryl radical. rsc.org This pyridyl radical can then be further reduced to an anion or can abstract a hydrogen atom from the solvent or supporting electrolyte. The reduction potential is expected to be influenced by the electron-withdrawing trifluoromethoxy group, which should make the reduction occur at a less negative potential compared to unsubstituted bromopyridine. The pyridine ring itself can also be reduced at more negative potentials.

Anodic Reactivity (Oxidation): The pyridine ring is generally electron-deficient and thus resistant to oxidation. The trifluoromethoxy group further deactivates the ring towards anodic processes. Therefore, direct oxidation of the aromatic system of this compound is expected to occur at a very high positive potential, likely outside the accessible window of common electrochemical solvents.

The cathodic reduction of this compound can be harnessed for synthetic purposes. For instance, controlled-potential electrolysis could be used for hydro-debromination to synthesize 3-(trifluoromethoxy)pyridine (B15525941). More advanced applications could involve the electrochemically generated pyridyl radical or anion intermediate being trapped by co-reactants present in the electrochemical cell. For example, reductive coupling reactions or carboxylations (in the presence of CO₂) could be envisioned.

While specific examples for the electrosynthesis of derivatives from this compound are scarce, the table below outlines plausible transformations based on established electrochemical reactions of aryl halides. ucl.ac.uk

| Reaction Type | Conditions | Co-reactant | Potential Product |

|---|---|---|---|

| Hydro-debromination | Cathodic reduction, protic solvent (e.g., MeOH) | None | 3-(Trifluoromethoxy)pyridine |

| Reductive Carboxylation | Cathodic reduction, aprotic solvent, CO₂ atmosphere | CO₂ | 3-(Trifluoromethoxy)pyridine-4-carboxylic acid |

| Reductive Cross-Coupling | Cathodic reduction, activated olefin | e.g., Acrylonitrile | 3-(3-(Trifluoromethoxy)pyridin-4-yl)propanenitrile |

Disclaimer: The reactions presented are based on general principles of electrosynthesis with aryl halides and have not been specifically documented for this compound in the reviewed literature.

Radical Reactions and Photochemistry

Radical reactions proceed through intermediates with unpaired electrons and are typically initiated by light (photochemistry), heat, or radical initiators. libretexts.org The C-Br bond in this compound is the most likely site for initiating radical reactivity due to its lower bond dissociation energy compared to the C-F, C-O, C-C, and C-H bonds within the molecule.

Homolytic cleavage of the C-Br bond can generate a 3-(trifluoromethoxy)pyridin-4-yl radical. This can be achieved photochemically by irradiation with UV light or through the use of radical initiators like azobisisobutyronitrile (AIBN) in the presence of a hydrogen-atom donor like tributyltin hydride (Bu₃SnH) for dehalogenation. libretexts.org The resulting pyridyl radical is a highly reactive intermediate that can participate in various reactions, including hydrogen atom abstraction, addition to multiple bonds, or coupling reactions. researchgate.net

The trifluoromethoxy group is generally stable under radical conditions. Photochemical reactions involving fluorinated pyridines often focus on C-F or C-H bond activation, sometimes facilitated by transition metal complexes, but these are distinct from reactions proceeding via C-Br homolysis. nih.gov

Given the lack of specific literature on the radical and photochemical reactions of this compound, the following table presents potential reactions based on established free-radical chemistry of aryl bromides. semanticscholar.org

| Reaction Type | Typical Reagents/Conditions | Intermediate | Potential Product |

|---|---|---|---|

| Radical Dehalogenation | Bu₃SnH, AIBN (initiator), heat | 3-(Trifluoromethoxy)pyridin-4-yl radical | 3-(Trifluoromethoxy)pyridine |

| Photolytic Homolysis | UV irradiation (e.g., 254 nm) in an inert solvent | 3-(Trifluoromethoxy)pyridin-4-yl radical | Dimerization or reaction with solvent |

| Atom Transfer Radical Addition (ATRA) | Radical initiator, alkene (e.g., styrene) | 3-(Trifluoromethoxy)pyridin-4-yl radical | 4-(2-Bromo-1-phenylethyl)-3-(trifluoromethoxy)pyridine |

Disclaimer: The reactions outlined are based on general principles of radical chemistry and photochemistry of aryl halides. Specific experimental validation for this compound was not found in the surveyed literature.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 4-Bromo-3-(trifluoromethoxy)pyridine. By probing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular framework can be constructed.

One-dimensional NMR spectra provide foundational information regarding the chemical environment of each unique nucleus within the molecule.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the protons on the pyridine (B92270) ring at positions 2, 5, and 6. The proton at C-2, being adjacent to the nitrogen atom, would typically appear at the most downfield chemical shift. The protons at C-5 and C-6 will exhibit characteristic coupling patterns (doublet of doublets or triplets, depending on the coupling constants) that allow for their definitive assignment. The electron-withdrawing nature of the bromine and trifluoromethoxy groups influences the precise chemical shifts of these protons.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display six unique signals for the six carbon atoms of the molecule. The carbon of the trifluoromethoxy group (C-OC F₃) will be identifiable by its characteristic quartet splitting pattern due to one-bond coupling with the three fluorine atoms. The carbons directly bonded to the electronegative bromine (C-4) and the trifluoromethoxy group (C-3) will have their chemical shifts significantly influenced. The remaining pyridine ring carbons can be assigned based on established chemical shift data for substituted pyridines. siftdesk.orgacs.org

¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show a single, sharp singlet. This is because the three fluorine atoms of the trifluoromethoxy group are chemically equivalent and are not typically coupled to the protons on the pyridine ring, which are several bonds away. The chemical shift of this singlet is characteristic of the -OCF₃ group. rsc.org

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | H-2 | ~8.5 - 8.7 | Singlet or Doublet | Small J(H,H) |

| H-5 | ~7.3 - 7.5 | Doublet | J(H-5, H-6) ≈ 5-6 | |

| H-6 | ~8.4 - 8.6 | Doublet | J(H-6, H-5) ≈ 5-6 | |

| ¹³C | C-2 | ~150 - 155 | Singlet | - |

| C-3 | ~140 - 145 (broad) | Singlet | - | |

| C-4 | ~115 - 120 | Singlet | - | |

| C-5 | ~125 - 130 | Singlet | - | |

| C-6 | ~148 - 152 | Singlet | - | |

| -OCF₃ | ~120 - 122 | Quartet | ¹J(C,F) ≈ 255-260 | |

| ¹⁹F | -OCF₃ | ~ -57 to -60 (vs. CFCl₃) | Singlet | - |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and for elucidating the complete bonding network and spatial arrangement of the molecule.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a cross-peak between the signals for H-5 and H-6 would be expected, confirming their adjacent positions on the pyridine ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). sdsu.edu It would show distinct cross-peaks connecting the signals of H-2, H-5, and H-6 to their corresponding carbon signals C-2, C-5, and C-6, respectively, providing unambiguous assignment of these carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds), which is vital for piecing together the molecular skeleton. sdsu.edu Key expected correlations would include:

H-2 to C-3, C-4, and C-6.

H-5 to C-3, C-4, and the carbon of the -OCF₃ group.

H-6 to C-2, C-4, and C-5. These correlations definitively establish the substitution pattern on the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between nuclei that are in close proximity, regardless of their bonding connectivity. A NOESY spectrum could reveal correlations between the fluorine atoms of the -OCF₃ group and the proton at C-2, which would provide evidence for the preferred rotational conformation (stereochemistry) of the trifluoromethoxy group relative to the plane of the pyridine ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The trifluoromethoxy (-OCF₃) group gives rise to several strong and characteristic absorption bands in the IR and Raman spectra, making it readily identifiable. The C-F stretching vibrations are particularly prominent. nih.govacs.org

C-F Stretching Modes: The -OCF₃ group has symmetric and asymmetric C-F stretching vibrations. These typically appear as very strong bands in the IR spectrum in the region of 1290-1200 cm⁻¹. bjp-bg.com

C-O Stretching Mode: The stretching vibration of the C-O bond in the Ar-O-CF₃ linkage is also a key diagnostic peak, often found in the 1000-1100 cm⁻¹ region.

CF₃ Deformation Modes: The bending or deformation modes of the CF₃ group (scissoring, wagging, rocking) occur at lower frequencies, typically in the 700-500 cm⁻¹ range. bjp-bg.com

In addition to the -OCF₃ group, characteristic vibrations for the substituted pyridine ring, such as C-H stretching, C=C and C=N ring stretching, and ring deformation modes, will also be present.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretching | Pyridine Ring | 3100 - 3000 | Medium |

| C=N / C=C Stretching | Pyridine Ring | 1600 - 1450 | Medium to Strong |

| Asymmetric C-F Stretching | -OCF₃ | ~1280 - 1240 | Very Strong |

| Symmetric C-F Stretching | -OCF₃ | ~1230 - 1200 | Strong |

| C-O Stretching | Ar-O-CF₃ | ~1100 - 1000 | Strong |

| CF₃ Deformation | -OCF₃ | 700 - 500 | Medium |

| C-Br Stretching | Ar-Br | ~700 - 550 | Medium to Strong |

The rotational freedom around the C(aryl)-O bond allows for different spatial orientations (conformations) of the trifluoromethoxy group relative to the pyridine ring. Research on similar aryl trifluoromethyl ethers suggests that a non-planar (orthogonal or gauche) conformation is often preferred over a planar one to minimize steric hindrance. nih.govresearchgate.net Vibrational spectroscopy, particularly when combined with computational chemistry (e.g., Density Functional Theory, DFT), can be a powerful tool for conformational analysis. mdpi.com By calculating the theoretical vibrational spectra for different possible conformers and comparing them to the experimental IR and Raman data, the most stable, and therefore most populated, conformation in the sample can be determined. Changes in band shapes or the appearance of new bands at different temperatures can also provide evidence of conformational equilibria.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization.

For this compound, the mass spectrum is expected to show a distinctive molecular ion peak. Due to the presence of a bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two mass-to-charge units (m/z). miamioh.eduyoutube.com This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation of the molecular ion under electron impact (EI) ionization would likely proceed through several predictable pathways: libretexts.org

Loss of a Bromine Atom: Cleavage of the C-Br bond to lose a bromine radical (•Br), resulting in a fragment ion at [M-79]⁺ or [M-81]⁺. This is a common fragmentation pathway for bromo-aromatic compounds. miamioh.edu

Loss of the Trifluoromethyl Group: Fragmentation may involve the loss of a trifluoromethyl radical (•CF₃) from the ether linkage, leading to a fragment ion at [M-69]⁺.

Cleavage of the Ether Bond: The C(aryl)-O bond could cleave, leading to fragments corresponding to the bromopyridinyl oxide ion or the trifluoromethoxy cation, though the latter is less stable.

Loss of CO: Subsequent fragmentation of pyridine-containing ions often involves the loss of neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN) after ring rearrangement.

Analysis of these fragmentation patterns allows for the confirmation of the compound's structure and the connectivity of its constituent parts.

X-ray Crystallography for Solid-State Molecular Geometry and Packing

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the spatial organization of molecules within the crystal lattice. Although a crystal structure for this compound has not been reported in the publicly accessible crystallographic databases, the principles of the technique allow for a detailed prediction of the structural information it would provide.

A successful single-crystal X-ray diffraction experiment on this compound would yield a comprehensive dataset of its intramolecular geometric parameters. This includes the precise lengths of all covalent bonds (e.g., C-Br, C-O, O-C, C-F, and bonds within the pyridine ring) and the angles between them. researchgate.net

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules arrange themselves in the solid state, a phenomenon governed by intermolecular interactions. rsc.org For this compound, several types of non-covalent interactions would be expected to direct the crystal packing.

Halogen Bonding: The bromine atom can act as a halogen bond donor, potentially interacting with the electronegative nitrogen atom of the pyridine ring or the oxygen atom of the trifluoromethoxy group of an adjacent molecule (C-Br···N or C-Br···O). iucr.org

π-π Stacking: The electron-deficient nature of the pyridine ring could facilitate π-π stacking interactions with neighboring rings. These interactions could adopt various geometries, such as parallel-displaced or antiparallel, influencing the columnar or layered aspects of the crystal structure. researchgate.netnih.gov

Analysis of the crystal structure would quantify the distances and angles of these intermolecular contacts, providing a detailed understanding of the supramolecular architecture of this compound in the solid state. researchgate.net

Computational Chemistry and Theoretical Studies of 4 Bromo 3 Trifluoromethoxy Pyridine

Reaction Mechanism Studies through Quantum Chemical SimulationsIf studies were available, this section would detail quantum chemical simulations of reactions involving 4-Bromo-3-(trifluoromethoxy)pyridine. This could include modeling transition states and calculating activation energies for reactions such as nucleophilic aromatic substitution at the bromine-bearing carbon, providing insight into the reaction pathways and kinetics.

Without access to published studies containing this specific data for this compound, any attempt to generate the requested article would result in speculation or the use of data from different molecules, which would be scientifically inaccurate and violate the instructions provided.

Transition State Characterization and Activation Energy Calculations

No published studies were identified that specifically characterize the transition states or calculate the activation energies for reactions involving this compound. Such calculations are fundamental for understanding reaction kinetics and mechanisms but appear not to have been a focus of published research for this particular molecule.

Reaction Pathways and Energetic Profiles

Similarly, a detailed mapping of reaction pathways and their corresponding energetic profiles for this compound is absent from the scientific literature. This type of theoretical investigation is crucial for predicting reaction outcomes and optimizing synthetic routes.

Prediction of Spectroscopic Properties using Time-Dependent DFT (TD-DFT)

While TD-DFT is a standard method for predicting electronic spectra, no specific studies were found that apply this method to this compound.

Electronic Absorption Spectra and Excitation Energies

Consequently, no data tables of calculated electronic absorption wavelengths (λmax), oscillator strengths (f), or excitation energies for this compound could be generated.

Analysis of Molecular Properties

A detailed analysis of the molecular properties of this compound based on computational methods is not available.

Dipole Moments, Polarizabilities, and Hyperpolarizabilities

There are no published computational results for the dipole moment (μ), polarizability (α), or the first-order hyperpolarizability (β) of this compound. This information is key to understanding the molecule's behavior in electric fields and its potential for non-linear optical applications.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

NBO analysis is a powerful tool for investigating intramolecular interactions, such as hyperconjugation and charge transfer. However, no NBO analysis has been published for this compound, meaning there is no data on the stabilization energies E(2) associated with donor-acceptor interactions within the molecule.

Solvent Effects Modeling in Computational Studies

The chemical behavior and properties of a molecule can be significantly influenced by its solvent environment. Computational chemistry offers powerful tools to model these solvent effects, which are broadly categorized into implicit and explicit solvent models. researchgate.net

Implicit Solvent Models (Continuum Models): Implicit models are a computationally efficient way to approximate the effect of a solvent by treating it as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. researchgate.netjdftx.org The solute molecule is placed in a cavity within this dielectric continuum, and the interactions between the solute and the solvent are calculated based on the solvent's bulk properties. q-chem.com

Several popular implicit solvent models could be applied to this compound:

Polarizable Continuum Model (PCM): This is a widely used method where the solute cavity is created from a series of interlocking spheres centered on the atoms of the solute. rsc.org The solute's electron density polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute, allowing for the calculation of solvation energies. q-chem.com

COSMO (Conductor-like Screening Model): Similar to PCM, COSMO treats the solvent as a conductor, which simplifies the calculation of the surface charges on the cavity. This method is particularly effective for polar solvents.

SMD (Solvation Model based on Density): The SMD model is a universal solvation model that uses the full solute electron density to calculate the solvation energy, incorporating various contributions such as cavitation, dispersion, and solvent structure. mdpi.com

For a molecule like this compound, these models could predict how its dipole moment, geometry, and electronic properties change in solvents of varying polarity, such as water, ethanol, or chloroform. mdpi.com For instance, a study on brominated 1H-pyrrolo[3,2-b]pyridines utilized the PCM model in dichloromethane (B109758) to calculate electrostatic potentials and binding energies. nih.gov

Explicit Solvent Models: In this approach, individual solvent molecules are explicitly included in the simulation, typically surrounding the solute molecule in a "box." This method is computationally more demanding but can provide a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding. researchgate.net Molecular dynamics (MD) simulations are often employed with explicit solvent models to study the dynamic behavior of the solute-solvent system over time. chemrxiv.org While more resource-intensive, this method can be crucial for understanding specific interactions that are not captured by continuum models. researchgate.net

Thermodynamic Property Predictions (e.g., Gibbs Free Energy, Enthalpy, Entropy)

Computational chemistry provides a robust framework for predicting the thermodynamic properties of molecules, which are essential for understanding their stability, reactivity, and equilibrium in chemical reactions. researchgate.net These properties are typically calculated for the gas phase and can be combined with solvation models to estimate them in solution. The primary thermodynamic properties of interest are Gibbs free energy (G), enthalpy (H), and entropy (S).

Computational Methods: The foundation for these calculations lies in quantum mechanical methods, most commonly Density Functional Theory (DFT). nih.gov The process generally involves:

Geometry Optimization: The molecule's structure is optimized to find its lowest energy conformation.

Frequency Calculation: Vibrational frequencies are calculated from the optimized geometry. These frequencies are crucial for determining the zero-point vibrational energy (ZPVE) and the vibrational contributions to enthalpy and entropy.

From these calculations, the following thermodynamic properties can be derived:

Enthalpy (H): The enthalpy of a molecule is calculated by summing the total electronic energy, the ZPVE, and the thermal contributions from translational, rotational, and vibrational motions. nist.gov

Entropy (S): Molecular entropy is composed of translational, rotational, vibrational, and electronic contributions. These are calculated using statistical mechanics based on the molecule's mass, moments of inertia (from the optimized geometry), and vibrational frequencies. rsc.org

Gibbs Free Energy (G): The Gibbs free energy is then determined using the fundamental thermodynamic equation: G = H - TS, where T is the temperature. mdpi.com

For this compound, these calculations would provide insight into its intrinsic stability. Furthermore, by calculating these properties for reactants, transition states, and products, the thermodynamics of reactions involving this compound could be thoroughly investigated. For example, computational studies on substituted cyclopentadienes have shown that substituent effects on Gibbs free energy barrier heights and reaction Gibbs free energies can be systematically analyzed. acs.org Similarly, the hydration free energy differences between pyridine (B92270) and its substituted derivatives have been successfully calculated, demonstrating a strong compensation effect between energetic and entropic terms. nih.gov

The following table illustrates the kind of thermodynamic data that would be generated from a typical DFT calculation for this compound at a standard temperature (298.15 K).

| Thermodynamic Property | Symbol | Typical Calculated Value (Illustrative) | Components |

|---|---|---|---|

| Enthalpy | H | -1234.56 Hartree | Electronic Energy + Thermal Correction |

| Gibbs Free Energy | G | -1234.60 Hartree | H - TS |

| Entropy | S | 100.0 cal/mol·K | Translational + Rotational + Vibrational |

| Zero-point vibrational energy | ZPVE | 75.0 kcal/mol | Sum of vibrational mode energies |

Note: The values in this table are purely illustrative for this compound and are meant to represent the output of a computational study. They are not based on actual experimental or calculated data for this specific molecule.

The following table provides an example of how solvent effects on the Gibbs free energy of solvation (ΔGsolv) could be presented for this compound in different solvents, as predicted by a continuum solvent model like SMD.

| Solvent | Dielectric Constant (ε) | Predicted ΔGsolv (kcal/mol) (Illustrative) |

|---|---|---|

| Water | 78.4 | -4.5 |

| Ethanol | 24.5 | -3.8 |

| Chloroform | 4.8 | -2.1 |

| Cyclohexane | 2.0 | -1.2 |

Note: The values in this table are hypothetical and for illustrative purposes only, demonstrating the expected trend of increased solvation energy with increasing solvent polarity.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Heterocyclic Synthesis

The structure of 4-Bromo-3-(trifluoromethoxy)pyridine, possessing both a nucleophilic pyridine (B92270) nitrogen and an electrophilic carbon center (due to the bromine leaving group), facilitates its use in a variety of cyclization and cross-coupling reactions. The bromine atom at the 4-position serves as a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds, which is fundamental to the assembly of complex molecular architectures.

Synthesis of Pyridine-Fused Systems (e.g., Pyrrolopyridines, Pyrazolopyridines)

This compound is a key precursor for the synthesis of bicyclic heterocyclic systems where a pyridine ring is fused to another heterocycle, such as pyrrole (B145914) or pyrazole (B372694). These fused systems, often called azaindoles, are prominent scaffolds in medicinal chemistry. The general strategy involves using the bromine atom as a site for palladium-catalyzed cross-coupling reactions like the Sonogashira, Suzuki, or Buchwald-Hartwig reactions, which form the necessary bonds to construct the second ring.

Pyrrolopyridines (Azaindoles): The synthesis of pyrrolo[2,3-c]pyridines can be achieved through methods such as the Sonogashira coupling of a bromo-pyridine with a terminal alkyne, followed by a tandem C-N coupling and cyclization with an amine. nbuv.gov.ua For this compound, this would involve an initial coupling at the C4 position, followed by intramolecular cyclization to form the fused pyrrole ring.

Pyrazolopyridines: The construction of the pyrazolo[4,3-c]pyridine core can be accomplished by forming a pyridine ring onto a pre-existing pyrazole. beilstein-journals.orgnih.gov Alternatively, and more relevant to the utility of this compound, a pyrazole ring can be annulated onto the pyridine core. nih.gov This often involves a sequence of reactions where the bromo-substituent is first replaced or used to build a side chain that can subsequently cyclize to form the fused pyrazole ring. Multicomponent reactions, often assisted by microwave irradiation, provide an efficient route to these structures from halogenated precursors. beilstein-journals.orgnih.gov

The presence of the trifluoromethoxy group in these fused systems can significantly influence their physicochemical properties, such as lipophilicity and metabolic stability, which is highly desirable in drug discovery. nih.gov

Construction of Novel Trifluoromethoxy-Containing Scaffolds

The trifluoromethoxy (OCF₃) group is of growing importance in medicinal, agrochemical, and materials science due to its unique electronic properties and high lipophilicity. rsc.orgmdpi.com this compound serves as a valuable building block for incorporating this fluorinated moiety into larger, more complex molecular scaffolds.

The bromine atom provides a reactive site for elaboration through various palladium-catalyzed cross-coupling reactions. rsc.orgnih.gov This allows for the trifluoromethoxy-pyridine core to be connected to other aromatic, heteroaromatic, or aliphatic groups, leading to the creation of novel chemical entities. The trifluoromethoxylated products are themselves useful scaffolds that can be further modified, for instance, through amidation or additional cross-coupling reactions. rsc.orgnih.gov The ability to easily incorporate the OCF₃-pyridine unit makes this compound a key intermediate in the development of new drugs, agrochemicals, and functional materials where the specific properties of the trifluoromethoxy group are advantageous. rsc.orgnih.gov

| Reaction Type | Reagents/Catalysts | Product Type | Reference |

| Sonogashira Coupling | Terminal Alkyne, Pd Catalyst, Cu(I) co-catalyst | Alkynyl-pyridines | nbuv.gov.uanih.gov |

| Suzuki Coupling | Boronic Acid/Ester, Pd Catalyst, Base | Aryl/Heteroaryl-pyridines | nih.gov |

| Buchwald-Hartwig Amination | Amine, Pd Catalyst, Ligand, Base | Amino-pyridines | nih.govnih.gov |

Precursor for Ligands in Coordination Chemistry

In coordination chemistry, pyridine and its derivatives are fundamental ligands used to form complexes with a wide range of metal ions. wikipedia.org this compound is a suitable precursor for creating more complex ligands where the pyridine nitrogen acts as a primary coordination site, and further functionality can be introduced by modifying the bromine position.

Design and Synthesis of Metal-Binding Ligands

The synthesis of new ligands from this compound can be envisioned through several synthetic routes. The bromine atom can be substituted to introduce additional donor atoms (N, P, O, S), creating bidentate or polydentate ligands. For example, reaction with phosphines or other nitrogen-based heterocycles can yield ligands capable of forming stable chelate rings with metal centers. The rich coordination chemistry of pyridine-type ligands is crucial for incorporating metal ions into functional materials. nih.gov The trifluoromethoxy group can sterically and electronically tune the properties of the resulting metal complex, influencing its stability, reactivity, and spectroscopic characteristics.

Applications in Asymmetric Catalysis (Inferred from related ligands)

Chiral pyridine-derived ligands are of significant interest in asymmetric catalysis. acs.orgnih.gov A prominent class of such ligands are pyridine-oxazolines (PyOX), which have been successfully used in a variety of enantioselective reactions. researchgate.netsci-hub.se These ligands are typically synthesized by condensing a pyridine nitrile with a chiral amino alcohol.

Although the direct use of ligands derived from this compound in asymmetric catalysis is not extensively documented, its potential can be inferred from related structures. For instance, trifluoromethyl-substituted pyridine-oxazoline ligands have been shown to be highly effective catalysts for the enantioselective addition of arylboronic acids to ketimines. nih.govacs.org The synthesis of a similar ligand from this compound would first require conversion of the bromo-group to a nitrile, which could then be condensed with a chiral amino alcohol.

The trifluoromethoxy group in such a ligand would exert a strong electron-withdrawing effect, influencing the electronic properties of the metal center in the catalytic complex. This electronic modulation can have a significant impact on both the catalytic activity and the enantioselectivity of the reaction, making ligands derived from this precursor promising candidates for the development of new asymmetric catalysts. sci-hub.senih.gov

| Ligand Type | Key Structural Feature | Potential Application | Reference |

| Pyridine-Oxazoline (PyOX) | Chiral oxazoline (B21484) ring attached to pyridine | Asymmetric C-C bond formation | researchgate.netnih.govacs.org |

| Bipyridine | Two coordinated pyridine rings | Redox catalysis, C-H activation | acs.orgnih.gov |

| N,N,P-Tridentate Ligands | Pyridine, imine, and phosphine (B1218219) donors | 1,4-addition reactions | thieme-connect.com |

Advanced Material Science Applications